Cevimeline Sulfoxide Cevimeline Sulfoxide A metabolite of Cevimeline
Brand Name: Vulcanchem
CAS No.: 124751-36-6
VCID: VC21335156
InChI: InChI=1S/C10H17NO2S/c1-8-13-10(7-14(8)12)6-11-4-2-9(10)3-5-11/h8-9H,2-7H2,1H3/t8-,10-,14?/m0/s1
SMILES: CC1OC2(CN3CCC2CC3)CS1=O
Molecular Formula: C10H17NO2S
Molecular Weight: 215.31 g/mol

Cevimeline Sulfoxide

CAS No.: 124751-36-6

VCID: VC21335156

Molecular Formula: C10H17NO2S

Molecular Weight: 215.31 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Cevimeline Sulfoxide - 124751-36-6

Description

Cevimeline sulfoxide is a metabolite of cevimeline, a synthetic muscarinic agonist used primarily for treating dry mouth (xerostomia) in patients with Sjögren's syndrome. Cevimeline itself acts by stimulating the M1 and M3 muscarinic receptors, which are involved in salivary gland secretion . The sulfoxide metabolites, including both cis and trans forms, are significant in understanding the metabolic pathway of cevimeline.

Metabolic Pathway

Cevimeline is metabolized into several compounds, including cis and trans sulfoxides. Approximately 44.5% of the dose is recovered as these sulfoxide metabolites . The metabolism of cevimeline involves conversion into sulfoxides, glucuronic acid conjugates, and N-oxide forms, with the sulfoxides being significant in terms of quantity and pharmacological interest.

Research Findings

While specific research on cevimeline sulfoxide is limited, studies on cevimeline provide insights into its pharmacokinetics and pharmacodynamics. Cevimeline's efficacy in treating xerostomia is well-documented, with improvements in salivary flow and patient symptoms . The sulfoxide metabolites, as part of the metabolic pathway, contribute to understanding how cevimeline is processed in the body.

CAS No. 124751-36-6
Product Name Cevimeline Sulfoxide
Molecular Formula C10H17NO2S
Molecular Weight 215.31 g/mol
IUPAC Name (2S,5S)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane] 3-oxide
Standard InChI InChI=1S/C10H17NO2S/c1-8-13-10(7-14(8)12)6-11-4-2-9(10)3-5-11/h8-9H,2-7H2,1H3/t8-,10-,14?/m0/s1
Standard InChIKey CFUGNFXJXCPICM-MYWFGVANSA-N
Isomeric SMILES C[C@H]1O[C@@]2(CN3CCC2CC3)CS1=O
SMILES CC1OC2(CN3CCC2CC3)CS1=O
Canonical SMILES CC1OC2(CN3CCC2CC3)CS1=O
Appearance White to Off-White Solid
Melting Point 100-103°C
Purity > 95%
Quantity Milligrams-Grams
Synonyms (2’R,3R,3’S)-rel-2’-Methylspiro[1-azabicyclo[2.2.2]octane-3,5’-oxathiolane] 3’-Oxide;
PubChem Compound 118984448
Last Modified Apr 15 2024

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